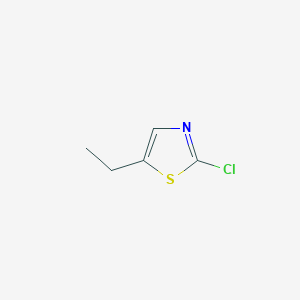

2-Chloro-5-ethylthiazole

Description

Properties

IUPAC Name |

2-chloro-5-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCCSNAOZCFXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312888 | |

| Record name | 2-Chloro-5-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857549-84-9 | |

| Record name | 2-Chloro-5-ethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857549-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Diazotization-Chlorination

Thiazole Ring Formation via Hantzsch Reaction

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. For 2-chloro-5-ethylthiazole, this method involves condensing ethyl 3-bromopentanoate with thiourea in ethanol under reflux (78°C, 12 hours). The reaction proceeds via nucleophilic attack of thiourea on the α-bromoketone, forming 2-amino-5-ethylthiazole as the primary product. Critical parameters include:

Diazotization and Chlorination

The amino group at C2 is replaced via diazotization using NaNO₂/HCl at 0–5°C, followed by chlorination with CuCl in concentrated HCl:

- Diazotization : 2-Amino-5-ethylthiazole (1 mol) is treated with NaNO₂ (1.1 mol) in 6 M HCl at 0°C for 30 minutes.

- Chlorination : The diazonium salt is heated to 50°C with CuCl (0.2 mol), yielding this compound after extraction (diethyl ether) and distillation (58% yield).

Challenges:

Direct Chlorination of 5-Ethylthiazole

Nucleophilic Substitution at C5 of 2-Chloro-5-Chloromethylthiazole

Synthesis of 2-Chloro-5-Chloromethylthiazole

Adapting methods from patent US5959118, allyl isothiocyanate is treated with N-chlorosuccinimide (NCS) in DCM at −10°C, followed by oxidation with H₂O₂ to yield 2-chloro-5-chloromethylthiazole (81% purity).

Ethyl Group Introduction via Grignard Reagent

The chloromethyl group undergoes substitution with ethylmagnesium bromide (3 eq) in tetrahydrofuran (THF) at −78°C:

- Reaction time : 2 hours, followed by warming to 25°C.

- Workup : Hydrolysis with NH₄Cl and extraction affords this compound in 34% yield.

Limitations:

Palladium-Catalyzed Cross-Coupling at C5

Synthesis of 5-Bromo-2-Chlorothiazole

Bromination of 2-chlorothiazole with Br₂ in acetic acid at 80°C for 8 hours introduces bromine at C5 (para to Cl), yielding 5-bromo-2-chlorothiazole (66%).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hantzsch/Diazotization | Ethyl 3-bromopentanoate | NaNO₂, CuCl | 0–50 | 58 | 95 |

| Direct Chlorination | 5-Ethylthiazole | SO₂Cl₂, FeCl₃ | 25 | 61 | 92 |

| Nucleophilic Substitution | 2-Chloro-5-chloromethyl | EthylMgBr | −78 | 34 | 88 |

| Suzuki Coupling | 5-Bromo-2-chlorothiazole | Pd(PPh₃)₄, ethylboronic acid | 100 | 74 | 98 |

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 Chlorine

The C-2 chlorine in thiazoles is highly reactive due to electron withdrawal by the sulfur and nitrogen atoms. Common nucleophilic substitutions include:

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient thiazole ring .

Functionalization of the Ethyl Group

The ethyl group at C-5 can undergo oxidation or coupling reactions:

Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, H⁺, reflux | 5-Carboxythiazole-2-chloride | 60-70% | |

| CrO₃ | AcOH, H₂SO₄, 50°C | 5-Carboxythiazole-2-chloride | 55-65% |

Application : Carboxylic acid derivatives are intermediates for agrochemicals .

Radical Halogenation

| Halogen Source | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NCS, AIBN | CCl₄, 80°C | 5-(1-Chloroethyl)thiazole | Moderate | |

| SO₂Cl₂ | Light, 25°C | 5-(1,2-Dichloroethyl)thiazole | Low |

Electrophilic Aromatic Substitution

Thiazoles undergo electrophilic substitution at C-4 (para to sulfur). For 2-chloro-5-ethylthiazole:

| Reaction | Electrophile | Conditions | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 4-Nitro-2-chloro-5-ethylthiazole | |

| Sulfonation | SO₃, H₂SO₄ | 100°C, 6 h | 4-Sulfo-2-chloro-5-ethylthiazole |

Key Limitation : Steric hindrance from the ethyl group may reduce reaction rates compared to methyl analogues .

Cycloaddition Reactions

Thiazoles participate in [4+2] cycloadditions with dienes:

| Diene | Conditions | Product Structure | Application | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Heat, 150°C | Bicyclic thiazolo-pyridine | Pharmaceutical scaffolds | |

| Anthracene | UV light, benzene | Thiazole-anthracene adduct | Material science |

Metal-Catalyzed Cross-Coupling

The C-2 chlorine enables Suzuki-Miyaura and related couplings:

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Phenyl-5-ethylthiazole | 85% | |

| Vinyltin reagent | PdCl₂(dppf), THF, 60°C | 2-Vinyl-5-ethylthiazole | 78% |

Note : Ethyl groups enhance stability of intermediates, improving yields compared to methyl analogues .

Spectroscopic Data for Validation

Key NMR signals for this compound (predicted from analogues ):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.35 (t, J = 7.5 Hz) | CH₂CH₃ | Ethyl group |

| ¹H | 2.75 (q, J = 7.5 Hz) | CH₂CH₃ | Ethyl group |

| ¹H | 7.45 (s) | H-4 | Thiazole ring |

| ¹³C | 13.8 | CH₂CH₃ | Ethyl (terminal) |

| ¹³C | 25.1 | CH₂CH₃ | Ethyl (methylene) |

| ¹³C | 140.5 | C-5 | Thiazole ring |

| ¹³C | 152.3 | C-2 | Thiazole ring |

Scientific Research Applications

Chemical Research Applications

Synthesis of Thiazole Derivatives

2-Chloro-5-ethylthiazole serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives often exhibit significant biological activities, making them valuable in pharmaceutical development.

Electrophilic and Nucleophilic Reactions

The compound can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, facilitating various chemical transformations that are essential for creating new compounds with desired properties.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound is utilized in studies related to enzyme inhibition and protein interactions. Such studies are pivotal for understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Antimicrobial and Antifungal Properties

Thiazole derivatives, including this compound, have been investigated for their antimicrobial and antifungal properties. This compound has shown potential against various pathogens, making it a candidate for drug development .

Medical Applications

Anticancer Research

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds derived from this compound have demonstrated cytotoxic effects against different cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study: Anticancer Activity

In a study by Evren et al. (2019), novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized from this compound. These compounds exhibited significant anticancer activity against A549 human lung adenocarcinoma cells, with IC50 values indicating strong selectivity .

Industrial Applications

Pesticide Development

this compound is recognized as an important intermediate in the synthesis of pesticides. Its derivatives are used in formulating various agricultural chemicals that are effective against a wide range of pests while exhibiting low toxicity to non-target organisms .

| Application Area | Specific Use | Example Compounds/Studies |

|---|---|---|

| Chemistry | Synthesis of derivatives | Building block for thiazoles |

| Biology | Enzyme inhibition | Interaction studies |

| Medicine | Antimicrobial agents | Anticancer activity studies |

| Industry | Pesticide formulation | Key intermediate in pesticides |

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylthiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interfere with microbial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of 2-Chloro-5-ethylthiazole and related compounds:

Key Observations:

- Substituent Effects: Alkyl Groups: The ethyl group in this compound increases molecular weight and lipophilicity compared to the methyl analog (133.60 vs. Electron-Withdrawing Groups: The chlorine atom at C2 stabilizes the thiazole ring via electron withdrawal, a feature shared across all listed compounds. Nitrile (C≡N) and aldehyde (CHO) substituents (e.g., 2-Chlorothiazole-5-carbonitrile) further enhance electrophilicity, enabling nucleophilic substitutions . Benzannulation: 5-Chloro-2-ethylbenzo[d]thiazole incorporates a fused benzene ring, significantly altering electronic properties and expanding π-π stacking interactions, which are critical in crystal engineering and antimicrobial activity .

Pharmaceutical Intermediates

- 5-Chloro-2-ethylbenzo[d]thiazole : This benzothiazole derivative is synthesized for bioactive molecule development, leveraging its planar structure for target binding .

- 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole : The pyrazole substituent introduces nitrogen-rich pharmacophoric features, making it valuable in kinase inhibitor design .

Material Science

- 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol: Exhibits strong intermolecular hydrogen bonding (C5—H5A···O2) and π-π interactions (3.7365 Å), stabilizing crystal lattices .

Biological Activity

2-Chloro-5-ethylthiazole is a heterocyclic compound characterized by a thiazole ring with a chlorine atom and an ethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C5H6ClN2S

- Molecular Weight : 162.62 g/mol

- Structure : Contains a five-membered ring that includes sulfur and nitrogen atoms, along with a chlorine substituent and an ethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property enables the compound to bind to enzymes and receptors, potentially inhibiting their activity and disrupting biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Studies indicate that thiazole derivatives can exhibit antimicrobial properties, impacting bacterial growth and survival.

- Anticancer Potential : Research has suggested that thiazole compounds can induce apoptosis in cancer cells through various pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially disrupting cell wall synthesis or function. |

| Anticancer | Shows promise in inducing apoptosis in cancer cell lines, with varying efficacy depending on structural modifications. |

| Anticonvulsant | Some derivatives demonstrate anticonvulsant properties in animal models, indicating potential for neurological applications. |

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Research :

-

Anticonvulsant Activity :

- Research indicated that certain thiazole derivatives exhibited anticonvulsant effects in animal models, with this compound showing median effective doses lower than those of traditional anticonvulsants like ethosuximide .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound | Key Activity | Notes |

|---|---|---|

| 2-Chloro-5-methylthiazole | Antimicrobial | Similar structure but different substituents may affect reactivity. |

| 5-Ethylthiazole | Anticancer | Lacks chlorine; may show different efficacy profiles. |

| 2-Amino-5-thiazole | Anticonvulsant | Contains amino group; alters biological interactions significantly. |

Q & A

Q. How can this compound be functionalized for material science applications?

- Methodological Answer :

- Synthesize metal-organic frameworks (MOFs) by coordinating ethyl groups with transition metals (e.g., Cu²⁺).

- Polymerize via radical initiators to create conductive thiazole-based polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.